molecular formula C10H12ClNO2 B11962080 2-Chloroethyl o-tolylcarbamate CAS No. 90869-76-4

2-Chloroethyl o-tolylcarbamate

Cat. No.: B11962080
CAS No.: 90869-76-4
M. Wt: 213.66 g/mol
InChI Key: PIOZIBLZIUQMLU-UHFFFAOYSA-N
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Description

2-Chloroethyl o-tolylcarbamate, registered under CAS number 90869-76-4, is a synthetic organic compound with the molecular formula C10H12ClNO2 and a molecular weight of approximately 213.66 g/mol . This carbamate ester is characterized by its density of 1.234 g/cm³ and a boiling point of 267.8°C at 760 mmHg . Its structure consists of a 2-methylphenyl (o-tolyl) group linked to a 2-chloroethyl carbamate moiety, a combination that makes it a valuable intermediate in organic synthesis and medicinal chemistry research . The compound serves as a key precursor in chemical synthesis, with documented methods achieving high yields, and is used to prepare more complex molecules for biological evaluation . Researchers utilize this compound in developing novel chemical entities, leveraging its reactive chloroethyl and carbamate functional groups. It is strictly for research applications in laboratory settings. Handle with appropriate personal protective equipment, noting its flash point of 115.8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90869-76-4

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-chloroethyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-8-4-2-3-5-9(8)12-10(13)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

PIOZIBLZIUQMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCCCl

Origin of Product

United States

Synthetic Methodologies for 2 Chloroethyl O Tolylcarbamate and Analogous Structures

Established Synthetic Routes for Carbamates

The construction of the carbamate (B1207046) functional group is a cornerstone of organic synthesis, with applications ranging from protecting groups in peptide synthesis to the formation of polymers and pharmaceuticals. ingentaconnect.comnih.gov The approaches to creating this moiety are diverse, each with distinct advantages and limitations regarding substrate scope, reaction conditions, and safety.

Approaches Involving Isocyanate Intermediates

The reaction between an isocyanate and an alcohol is a fundamental and widely utilized method for synthesizing carbamates. google.comkuleuven.be This reaction is typically efficient and proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group (-N=C=O). nih.govresearchgate.net For the specific synthesis of 2-Chloroethyl o-tolylcarbamate, this would involve the reaction of o-tolyl isocyanate with 2-chloroethanol (B45725). The reaction can often be accelerated by catalysts, although it can also proceed without them. google.com

Isocyanates themselves are reactive intermediates that can be prepared through several methods. The traditional industrial route involves the use of the highly toxic gas phosgene (B1210022), which reacts with a primary amine (like o-toluidine) to yield the corresponding isocyanate. researchgate.netnih.gov Due to the hazards associated with phosgene, significant research has been dedicated to developing alternative, safer methods for generating isocyanates. nih.gov

One of the most prominent phosgene-free methods for accessing isocyanates is the Curtius rearrangement. nih.govrsc.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.org The requisite acyl azide can be generated from a carboxylic acid derivative. nih.gov This pathway provides a versatile laboratory-scale method to access a wide array of isocyanates for subsequent carbamate synthesis. rsc.org

Table 1: Selected Methods for Isocyanate-Based Carbamate Synthesis

Method Precursors Key Intermediate Advantages Disadvantages
Phosgene Route Primary Amine, Phosgene Isocyanate High yield, industrially scalable. nih.gov Uses highly toxic and corrosive phosgene. researchgate.netnih.gov
Curtius Rearrangement Carboxylic Acid Derivative, Azide Source Acyl Azide → Isocyanate Avoids phosgene, good functional group tolerance. rsc.orgorganic-chemistry.org Use of potentially explosive azides.

| Direct Carbamoylation | Isocyanate, Alcohol | - | High efficiency, often proceeds under mild conditions. nih.govresearchgate.net | Requires pre-synthesis or commercial availability of the isocyanate. |

Phosgene-Free Carbamatization Strategies

Growing environmental and safety concerns have driven the development of synthetic routes to carbamates that circumvent the use of phosgene and the corresponding isocyanate intermediates. ingentaconnect.comgoogle.com These strategies often rely on alternative, less hazardous carbonyl sources.

Carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source, has emerged as a promising reagent for carbamate synthesis. oup.comresearchgate.net A common approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base, such as cesium carbonate. google.comorganic-chemistry.org This method allows for the direct formation of carbamates under relatively mild conditions. organic-chemistry.orgusf.edu Another strategy involves reacting amines with CO₂ and metal alkoxides. oup.comresearchgate.net

Other carbonylating agents have also been successfully employed. Dialkyl carbonates, such as dimethyl carbonate, can react with amines, often catalyzed by bases or other systems, to produce carbamates, with the only byproduct being a simple alcohol. ingentaconnect.com This transesterification-like approach is considered a green alternative to traditional methods. ingentaconnect.com More specialized reagents, acting as carbonyl donors, have also been designed to facilitate carbamate formation under mild conditions. organic-chemistry.org

Table 2: Comparison of Phosgene-Free Carbonyl Sources for Carbamate Synthesis

Carbonyl Source Co-Reactants Typical Conditions Byproducts
**Carbon Dioxide (CO₂) ** Amine, Alkyl Halide, Base Mild temperature and pressure. google.comorganic-chemistry.org Halide Salt
Dialkyl Carbonates Amine, Catalyst Elevated temperatures, basic or other catalysts. ingentaconnect.com Alcohol

| Carbonyldiimidazole (CDI) | Amine, then Alcohol | Room temperature, often base-catalyzed. organic-chemistry.org | Imidazole |

Multicomponent Reaction Paradigms in Carbamate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and synthetic novelty. rsc.orgnih.govnih.gov Several MCRs have been adapted for or designed specifically for the synthesis of carbamates.

The previously mentioned three-component coupling of an amine, CO₂, and an alkyl halide is a prime example of an MCR for carbamate synthesis. organic-chemistry.orgacs.org This reaction avoids the pre-formation of intermediates and reduces the number of purification steps, aligning with the principles of green chemistry. rsc.org

Other, more complex MCRs can also generate carbamate functionalities within larger molecular scaffolds. For instance, variations of the Ugi reaction, a well-known MCR, can incorporate chloroformates or other reactants that lead to the formation of a carbamate moiety as part of the final product structure. rsc.org Researchers have also developed novel MCRs to access specific classes of carbamates, such as α-alkoxy carbamates, by combining a nitrile, an acylating agent, and an alcohol in a sequential, one-pot process. nih.gov These approaches highlight the power of MCRs to rapidly build molecular complexity from simple starting materials. nih.gov

Synthesis of Chloroethyl-Containing Carbamates

Direct Chlorination Approaches

The term "direct chlorination" in this context most synthetically refers to the chlorination of a suitable precursor molecule rather than the direct chlorination of a pre-formed carbamate to install the chloroethyl group. A common and effective strategy is the conversion of a precursor alcohol to an alkyl chloride using a chlorinating agent.

For example, in the synthesis of analogous structures like bis(2-chloroethyl)amine (B1207034), the precursor diethanolamine (B148213) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to convert both hydroxyl groups into chlorides. chemicalbook.com Applying this logic to a carbamate synthesis, one could first prepare the 2-hydroxyethyl o-tolylcarbamate and then treat it with a chlorinating agent like thionyl chloride or phosphorus oxychloride to convert the terminal hydroxyl group into a chloride. This two-step approach isolates the sensitive carbamate formation from the potentially harsh chlorination conditions.

Direct chlorination of a pre-existing ethyl carbamate is generally not a viable synthetic route for producing a 2-chloroethyl carbamate. Other types of direct chlorination on carbamates reported in the literature typically involve either chlorination of an aromatic ring researchgate.net or are associated with degradation pathways under disinfectant conditions, leading to different classes of compounds. nih.govacs.org

Reactions with Chloroethylating Agents

A more direct and common approach for synthesizing 2-chloroethyl carbamates involves using a reactant that already contains the 2-chloroethyl moiety. This can be achieved in two primary ways, mirroring the fundamental strategies of carbamate formation.

The first method is the reaction of an isocyanate with 2-chloroethanol. google.comkuleuven.be In the specific case of the target molecule, commercially available o-tolyl isocyanate would be reacted directly with 2-chloroethanol. This is often the most straightforward route, as the reaction is typically high-yielding and clean.

The second major route involves the reaction of an amine with a chloroethyl-containing chloroformate. Here, o-toluidine (B26562) would be reacted with 2-chloroethyl chloroformate in the presence of a base to neutralize the HCl generated during the reaction. This approach is analogous to the synthesis of ethyl N,N-bis(2-chloroethyl)carbamate, where bis(2-chloroethyl)amine is reacted with ethyl chloroformate. chemicalbook.com The required 2-chloroethyl chloroformate can be synthesized from the reaction of 2-chloroethanol with phosgene.

Table 3: Key Reagents for Introducing the 2-Chloroethyl Moiety

Reagent Co-Reactant Reaction Type Description
2-Chloroethanol Isocyanate (o-tolyl isocyanate) Nucleophilic Addition The alcohol adds across the N=C bond of the isocyanate to form the carbamate directly. kuleuven.be
2-Chloroethyl Chloroformate Amine (o-toluidine) Nucleophilic Acyl Substitution The amine attacks the carbonyl carbon of the chloroformate, displacing the chloride leaving group. chemicalbook.com

| Thionyl Chloride | 2-Hydroxyethyl Carbamate | Chlorination | Converts a precursor alcohol into the desired 2-chloroethyl group post-carbamate formation. chemicalbook.com |

Ortho-Tolyl Functionalization Strategies in Carbamate Synthesis

The incorporation of the ortho-tolyl moiety is a critical step in the synthesis of this compound. This can be achieved through several strategic approaches, primarily differing in the choice of the starting material that bears the functionalized aromatic ring.

The most direct and widely practiced method for synthesizing such N-aryl carbamates is the reaction of an aryl isocyanate with an alcohol. researchgate.net In this case, commercially available o-tolyl isocyanate serves as the electrophilic partner, reacting with the nucleophilic hydroxyl group of 2-chloroethanol. sigmaaldrich.comnih.gov This addition reaction is typically high-yielding and can often be performed at room temperature or with gentle heating, sometimes in the absence of a catalyst.

Alternative strategies circumvent the direct use of isocyanates by starting with the corresponding amine, o-toluidine. nih.gov One such pathway involves the reaction of o-toluidine with 2-chloroethyl chloroformate. The chloroformate acts as a phosgene equivalent, reacting with the amine to form the carbamate linkage. However, this method still involves a phosgene derivative, which carries similar handling concerns.

More contemporary, phosgene-free methods utilize carbon dioxide (CO₂) as a C1 source. organic-chemistry.orgorganic-chemistry.org In one approach, an arylamine like o-toluidine can react with CO₂ in the presence of a dehydrating agent to form the isocyanate in situ. organic-chemistry.org This transient isocyanate is then immediately trapped by an alcohol present in the reaction mixture to yield the desired carbamate. Another variation involves a three-component coupling of an amine, CO₂, and an alkyl halide, facilitated by a base such as cesium carbonate. nih.govorganic-chemistry.org

StrategyOrtho-Tolyl SourceCoupling PartnerGeneral ConditionsKey Feature
Isocyanate Addition o-Tolyl isocyanate2-ChloroethanolInert solvent, room temp. or mild heatDirect, often high-yield reaction.
Chloroformate Amination o-Toluidine2-Chloroethyl chloroformateBase (e.g., pyridine, Et₃N), inert solventUtilizes a phosgene derivative.
In Situ Isocyanate (from Amine) o-Toluidine2-Chloroethanol + CO₂Dehydrating agent, catalystPhosgene-free route using CO₂. organic-chemistry.org
Three-Component Coupling o-ToluidineAlkylating agent + CO₂Base (e.g., Cs₂CO₃), polar aprotic solventOne-pot synthesis from amine, CO₂, and halide. nih.govgoogle.com

Advanced Synthetic Techniques and Green Chemistry Considerations

The pursuit of sustainability and efficiency has driven the development of advanced synthetic protocols for carbamate formation. These methods often employ catalysis to enable milder reaction conditions and explore alternative reaction media to reduce environmental impact.

Transition-metal catalysis offers powerful tools for constructing C–N bonds, enabling novel pathways to aryl carbamates that avoid pre-functionalized starting materials like isocyanates.

Palladium-Catalyzed Synthesis : A notable method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate. organic-chemistry.orgmit.edu In a synthesis analogous to that of the target compound, an ortho-substituted aryl chloride (e.g., 2-chlorotoluene) could be coupled with NaOCN to generate an aryl isocyanate in situ. The subsequent addition of an alcohol traps this intermediate, forming the N-aryl carbamate in a one-pot process. mit.edu This approach is valuable for its broad substrate scope. mit.edu

Cobalt-Catalyzed Synthesis : An efficient protocol utilizing an inexpensive cobalt(II) iodide catalyst has been developed for the synthesis of N-aryl carbamates. rsc.org This method achieves the in situ generation of isocyanates from N-Boc-protected anilines. For a target like this compound, this would involve starting with N-Boc-o-toluidine. The reaction proceeds under mild conditions in the presence of a specific phosphine (B1218219) ligand and zinc powder as a reductant. rsc.org

Iron-Catalyzed Synthesis : Iron catalysts, valued for their low cost and low toxicity, have been applied to the dehydrogenative synthesis of carbamates. acs.org A pincer-ligated iron complex can catalyze the reaction between N-aryl formamides and alcohols. The mechanism involves the dehydrogenation of the formamide (B127407) to a transient isocyanate, which is then trapped by the alcohol. acs.org This represents a novel activation strategy, starting from readily available formamides.

Catalytic SystemOrtho-Tolyl Precursor ExampleKey ReagentsReaction TypeAdvantage
Palladium 2-ChlorotoluenePd catalyst, ligand, NaOCNCross-coupling / Isocyanate trappingBroad scope for aryl halides. mit.edu
Cobalt N-Boc-o-toluidineCoI₂, phosphine ligand, ZnIn situ isocyanate generationUses an inexpensive, earth-abundant metal. rsc.org
Iron N-(o-tolyl)formamide(iPrPNP)Fe(H)(CO)Dehydrogenative couplingNovel activation of formamides. acs.org

Adhering to the principles of green chemistry, recent research has focused on minimizing or eliminating the use of volatile organic solvents in carbamate synthesis.

Solvent-Free Synthesis : The direct reaction of isocyanates with alcohols can often be performed under solvent-free conditions. researchgate.net For the synthesis of this compound, mixing o-tolyl isocyanate with 2-chloroethanol, potentially with gentle heating, could provide the product directly, minimizing waste and simplifying purification. Such solventless approaches are highly desirable for industrial applications. researchgate.net

Aqueous Medium Syntheses : While many reagents for carbamate synthesis are water-sensitive, methodologies have been developed to utilize water as a reaction medium.

One approach uses 1,1'-carbonyldiimidazole (B1668759) (CDI). Although CDI is unstable in water, it can react rapidly with an amine in an aqueous medium to form a carbonylimidazolide intermediate, which then reacts with a second nucleophile to give the product in good yields. nih.gov

Biocatalysis offers an exceptionally green route. Promiscuous esterase enzymes have been shown to efficiently catalyze the synthesis of carbamates in bulk water. nih.govresearchgate.net The reaction proceeds between various amines and a carbonate reagent, providing the corresponding carbamate products with high yields. nih.gov This enzymatic approach represents a state-of-the-art, sustainable method for carbamate bond formation.

Green ApproachMediumKey Reagents/CatalystReaction PrincipleKey Feature
Solvent-Free Neato-Tolyl isocyanate, 2-ChloroethanolDirect additionEliminates solvent waste, high atom economy. researchgate.net
Aqueous (Chemical) WaterAmine, 1,1'-Carbonyldiimidazole (CDI)Rapid formation of an active intermediate.Avoids organic solvents. nih.govorganic-chemistry.org
Aqueous (Biocatalytic) WaterAmine, Carbonate, Esterase enzymeEnzyme-catalyzed aminolysis.Sustainable, mild conditions, high selectivity. nih.govresearchgate.net

Derivatization and Structural Modification of 2 Chloroethyl O Tolylcarbamate

Synthesis of Substituted Carbamates with Modified Chloroethyl Chains

The 2-chloroethyl moiety of 2-Chloroethyl o-tolylcarbamate serves as a primary site for structural modification. The presence of a terminal chlorine atom, a competent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This transformation converts the parent molecule into a diverse library of derivatives with altered steric and electronic profiles.

Key Research Findings:

The modification of the chloroethyl chain typically involves the displacement of the chloride ion by various nucleophiles. This classic SN2 reaction pathway allows for the introduction of functionalities such as azides, amines, thiols, and alkoxides.

Amination: Reaction with primary or secondary amines can yield aminoethyl derivatives. The choice of the amine dictates the properties of the resulting compound, introducing basic centers and potential new hydrogen bonding sites.

Azide (B81097) Introduction: The substitution of chloride with an azide group (N₃⁻) produces an azidoethyl derivative. This intermediate is particularly valuable as it can be further transformed via "click chemistry" or reduced to a primary amine.

Thiolation: Reaction with thiolates (RS⁻) leads to the formation of thioethers, incorporating sulfur into the molecule.

Alkoxylation: The use of alkoxides or phenoxides as nucleophiles results in the formation of ether linkages.

The general synthetic approach is outlined in the following reaction scheme:

Scheme 1: General Nucleophilic Substitution on the 2-Chloroethyl Chain

These modifications significantly impact the molecule's polarity, lipophilicity, and potential for intermolecular interactions, which are critical determinants of its biological behavior.

Table 1: Examples of Derivatives from Chloroethyl Chain Modification
Nucleophile (Nu⁻)Resulting Functional Group (-Nu)Potential Property Change
Dimethylamine ((CH₃)₂NH)-N(CH₃)₂Increased basicity and water solubility
Sodium Azide (NaN₃)-N₃Versatile intermediate for further functionalization
Sodium thiomethoxide (NaSCH₃)-SCH₃Increased lipophilicity, potential for metal coordination
Sodium methoxide (NaOCH₃)-OCH₃Introduction of an ether linkage, altered polarity

Functionalization of the Tolyl Aromatic Ring

The tolyl aromatic ring presents another key opportunity for derivatization. The existing substituents—a methyl group and the carbamate (B1207046) group—direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. More advanced techniques, such as directed ortho-metalation, offer highly regioselective methods for functionalization.

Key Research Findings:

The carbamate group, particularly N,N-disubstituted carbamates, is recognized as a powerful directed metalation group (DMG). nih.govacs.org This property allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate group using strong bases like organolithium reagents. nih.govnih.gov For this compound, this would direct functionalization to the C3 position of the tolyl ring.

The general process is as follows:

Deprotonation: The aryl O-carbamate is treated with a strong base (e.g., sec-butyllithium) in the presence of a ligand like TMEDA at low temperatures. The carbamate group directs the base to abstract a proton from the adjacent ortho position, forming a lithiated intermediate. acs.org

Electrophilic Quench: The resulting aryllithium species is then treated with an electrophile (E⁺) to introduce a new substituent onto the ring.

A wide variety of electrophiles can be used, including:

Alkyl halides (e.g., iodomethane)

Carbonyl compounds (e.g., benzaldehyde)

Silyl halides (e.g., trimethylsilyl chloride)

Sources of halogens (e.g., iodine)

This methodology provides a predictable and efficient route to polysubstituted aromatic compounds that are otherwise difficult to access. researchgate.net Iron-catalyzed cross-coupling reactions have also been developed for the alkylation of aryl carbamates, further expanding the toolkit for C-C bond formation on the aromatic ring. nih.gov

Table 2: Regioselective Functionalization via Directed ortho-Metalation (DoM)
ElectrophileIntroduced SubstituentResulting Derivative Class
I₂-IOrtho-iodoaryl carbamates
(CH₃)₂CO (Acetone)-C(OH)(CH₃)₂Ortho-(hydroxypropyl)aryl carbamates
DMF-CHOOrtho-formylaryl carbamates (Salicylaldehyde derivatives)
(CH₃)₃SiCl-Si(CH₃)₃Ortho-silylaryl carbamates

Development of Carbamate-Based Hybrid Molecules

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a multi-target profile. The this compound scaffold can be used as a building block for creating such hybrid molecules.

Key Research Findings:

The development of carbamate-based hybrids often involves linking the carbamate moiety to another biologically active scaffold. nih.gov For instance, the neuroprotective properties of flavonoids have been combined with the enzyme inhibition mechanism of the carbamate group to create novel dual-action agents for potential use in Alzheimer's disease. nih.govrsc.org

Strategies for creating hybrids from this compound could involve:

Modification of the Chloroethyl Chain: Using the nucleophilic substitution reactions described in section 4.1, a bioactive molecule containing a nucleophilic group (e.g., an amine or hydroxyl) can be tethered to the chloroethyl end of the carbamate.

Functionalization of the Aromatic Ring: A linker can be introduced onto the tolyl ring via methods like DoM, which can then be used to attach a second pharmacophore.

This strategy leverages the carbamate structure as a stable and synthetically accessible linker while integrating the properties of other known active compounds. rsc.org The resulting hybrid molecules offer the potential for synergistic effects or the ability to address multiple pathological pathways with a single chemical entity.

Regioselective and Stereoselective Functionalization

Achieving control over the region and three-dimensional arrangement of atoms during a chemical transformation is a central goal of modern organic synthesis. For derivatives of this compound, both regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (which stereoisomer is formed) are critical considerations.

Key Research Findings:

Regioselectivity: As extensively discussed in section 4.2, the use of the carbamate as a directed metalation group provides an excellent example of regioselective functionalization of the aromatic ring. nih.govacs.org The inherent directing effects of the methyl and carbamate groups also guide standard electrophilic aromatic substitutions, although typically with lower selectivity than DoM. Furthermore, copper-catalyzed Ullmann-type coupling reactions have been shown to proceed with high regioselectivity on poly-iodinated aromatic rings, demonstrating that metal catalysis can precisely control the site of C-N bond formation. rsc.org

Stereoselectivity: While the parent this compound is achiral, stereocenters can be introduced through derivatization. For example, if the chloroethyl chain is modified to include a chiral substituent, or if a chiral center is created on the tolyl ring, stereoselective synthesis becomes crucial. Research on other carbamate systems has demonstrated the feasibility of such control. For instance, facile and general methods for the stereoselective synthesis of cyclic carbamates from amino alcohols have been developed, where the reaction proceeds with a predictable inversion of configuration at the stereocenter. rsc.org Similarly, the carbocupration of alkynyl carbamates has been used to prepare (E)-alkenyl carbamates with high stereoselectivity, showcasing control over alkene geometry. acs.orgnih.gov These examples underscore the potential for developing stereoselective syntheses for chiral derivatives of this compound.

Structure-Reactivity Relationship Studies of Derivatives

Structure-Reactivity Relationship (SRR) studies aim to understand how a molecule's chemical structure influences its reactivity. For carbamates, this often translates into understanding chemical stability, metabolic lability, and the mechanism of interaction with biological targets. nih.gov These studies are crucial for optimizing the properties of derivatives.

Key Research Findings:

The reactivity of the carbamate functional group is central to its biological function and stability. It is an "amide-ester" hybrid whose stability is influenced by resonance stabilization. nih.gov The electrophilicity of the carbamoyl (B1232498) carbon is a key determinant of its reactivity towards nucleophiles, including the serine residues in the active sites of enzymes like acetylcholinesterase. scispace.comrsc.org

Key factors influencing the reactivity of this compound derivatives include:

Electronic Effects: The electronic properties of substituents on the tolyl aromatic ring significantly impact the reactivity of the carbamate. Electron-withdrawing groups on the ring increase the electrophilicity of the carbamoyl carbon, making it more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups decrease this electrophilicity, potentially increasing the compound's stability. nih.gov

Steric Effects: The size and shape of substituents near the carbamate group can hinder the approach of nucleophiles, thereby affecting reaction rates. Steric hindrance can play a crucial role in both chemical stability and enzymatic inhibition potency. nih.govresearchgate.net

Conformation: Due to the partial double-bond character of the C-N bond, carbamates can exist as cis and trans conformers. The ratio of these conformers, which can be influenced by substituents and the local environment, may affect how the molecule binds to a biological target. nih.gov

Quantitative structure-reactivity relationship (QSTR) and structure-activity relationship (SAR) models are often developed to mathematically describe these relationships. nih.govnyxxb.cn For example, studies on O-aryl carbamates have shown that inhibitory potency against enzymes like fatty acid amide hydrolase (FAAH) depends on the size and shape of both the O-aryl and N-alkyl substituents. nih.govresearchgate.net Such studies provide a rational basis for designing next-generation derivatives of this compound with fine-tuned reactivity and biological profiles.

Applications of 2 Chloroethyl O Tolylcarbamate and Its Derivatives in Organic Synthesis

Postulated Utilization as a Synthetic Intermediate

The bifunctional nature of 2-Chloroethyl o-tolylcarbamate, possessing both an electrophilic chloroethyl group and a carbamate (B1207046) linkage, suggests its potential as an intermediate in the construction of more complex molecules. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities. For instance, reaction with amines, thiols, or alkoxides could lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. The tolylcarbamate portion of the molecule could serve to protect a nitrogen atom or to direct subsequent reactions to other parts of the molecule.

Theoretical Role in Cross-Coupling Reactions

While there is no specific evidence of this compound participating in cross-coupling reactions, the presence of an aryl group (the tolyl moiety) could, under certain conditions, make it a candidate for such transformations. However, the C-N bond of the carbamate would likely require activation to participate in typical cross-coupling methodologies. More plausibly, the chloroethyl group could be envisioned to participate in certain types of cross-coupling reactions, for example, with organometallic reagents, to form new carbon-carbon bonds. The viability of such reactions would be highly dependent on the specific catalyst system and reaction conditions employed.

Hypothetical Precursor in Heterocyclic Synthesis

The structure of this compound contains the necessary atoms (nitrogen, carbon, and an electrophilic center) to be a potential precursor for the synthesis of certain heterocyclic systems. Intramolecular cyclization reactions, possibly triggered by a base to deprotonate the carbamate nitrogen followed by nucleophilic attack on the chloroethyl group, could theoretically lead to the formation of five- or six-membered rings containing nitrogen and oxygen. The feasibility of such a transformation would depend on the conformational flexibility of the molecule and the relative reactivity of the involved functional groups.

Speculative Reagent in Functional Group Transformations

As a reagent, this compound could potentially be used to introduce the o-tolylcarbamoyl group onto other molecules. This could serve as a protecting group for alcohols or amines. The chloroethyl portion might also be exploited in reactions where a two-carbon electrophilic unit is required. However, without experimental data, these proposed applications remain purely conjectural.

Unexplored Chiral Auxiliary or Ligand Applications

For this compound to function as a chiral auxiliary or ligand, it would need to possess a chiral center. In its standard form, the molecule is achiral. Therefore, its direct application in asymmetric synthesis as a chiral auxiliary is not possible. It is conceivable that a chiral version of the molecule could be synthesized, for example, by using a chiral starting material for the tolyl group or the chloroethyl chain. In such a case, the chiral carbamate could potentially be used to induce stereoselectivity in chemical reactions, but this is a hypothetical scenario without any basis in the current scientific literature.

Advanced Analytical Characterization Techniques for 2 Chloroethyl O Tolylcarbamate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise atomic and molecular structure of 2-Chloroethyl o-tolylcarbamate. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals their structural composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are fundamental for the structural confirmation of this compound.

In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) of each proton signal offer insights into the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For this compound, distinct signals are expected for the aromatic protons of the tolyl group, the methyl protons, the N-H proton of the carbamate (B1207046), and the two methylene (B1212753) groups of the chloroethyl chain.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom produces a distinct signal, allowing for the identification of carbons in the aromatic ring, the methyl group, the carbonyl group of the carbamate, and the chloroethyl moiety. While specific experimental data for this compound is not widely published, a hypothetical table of expected chemical shifts can be constructed based on established principles and data from similar structures. pitt.eduepfl.chsigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH (o, p) 6.9 - 7.3 120 - 130
Aromatic C (ipso, methyl-sub) - 130 - 138
Aromatic C (ipso, carbamate-sub) - 135 - 145
Carbamate NH 7.5 - 8.5 (broad) -
Carbonyl C=O - 153 - 156
Methylene O-CH₂ 4.3 - 4.5 65 - 70
Methylene CH₂-Cl 3.7 - 3.9 40 - 45
Methyl CH₃ 2.2 - 2.4 17 - 21

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. cardiff.ac.uk These methods are complementary and rely on the absorption (IR) or scattering (Raman) of infrared radiation by molecular vibrations. jst.go.jp

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic peak in the IR spectrum, typically around 3300-3400 cm⁻¹, corresponding to the amine in the carbamate group.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl group in the carbamate linkage.

C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ region.

C-O Stretch: The ester-like C-O bond of the carbamate will show a strong band between 1000-1300 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, signifies the presence of the chloroalkane functional group.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the o-tolyl aromatic ring.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Carbamate) Stretch 3300 - 3400
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C=O (Carbamate) Stretch 1680 - 1720
C=C (Aromatic) Bending 1450 - 1600
C-N (Carbamate) Stretch 1200 - 1350
C-O (Carbamate) Stretch 1000 - 1300

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The molecular formula for this compound is C₁₀H₁₂ClNO₂. uni.lu

High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming its elemental formula. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This provides valuable structural information by revealing the molecule's fragmentation pathways. dtic.mil

Expected fragmentation for this compound would likely involve:

Loss of a chlorine atom ([M-Cl]⁺).

Cleavage of the chloroethyl group ([M-C₂H₄Cl]⁺).

Fragmentation at the carbamate linkage, leading to ions corresponding to the tolyl isocyanate fragment or the chloroethoxy fragment. libretexts.orgnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Source
Molecular Formula C₁₀H₁₂ClNO₂ uni.lu
Monoisotopic Mass 213.05565 Da uni.lu
Predicted Adduct [M+H]⁺ (m/z) 214.06293 uni.lu

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its higher-resolution counterpart, UHPLC, are the most common techniques for the analysis of carbamate compounds. epa.govepa.gov Reversed-phase chromatography, typically using a C18 column, is well-suited for separating moderately polar compounds like this compound. sielc.com

The mobile phase usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic tolyl group will absorb UV light. For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

Table 4: Typical HPLC Parameters for Carbamate Analysis

Parameter Typical Setting
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 25 - 40 °C
Detector UV (e.g., at 230 nm) or Mass Spectrometer
Injection Volume 5 - 20 µL

Note: These are general parameters and require optimization for the specific analysis of this compound. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for the analysis of volatile and thermally stable compounds. chromatographyonline.com While some carbamates can be thermally labile, many can be analyzed directly by GC-MS. nih.gov

For the analysis of this compound, a non-polar or mid-polarity capillary column (e.g., DB-5ms or DB-17ms) would likely be used. The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then detects and identifies the compound as it elutes from the column, providing both qualitative and quantitative data. shimadzu.comresearchgate.net

The resulting mass spectrum can be compared to spectral libraries for identification. The fragmentation pattern observed in the MS would be consistent with that described in the mass spectrometry section above. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a molecule like this compound.

In a study of phenyl N-(4-nitrophenyl)carbamate, the asymmetric unit of the crystal structure was found to contain two independent molecules. nih.gov The dihedral angle between the aromatic rings was a notable feature, measuring 48.18 (14)° in one molecule and 45.81 (14)° in the other. nih.gov The carbamate group's planarity and its orientation relative to the phenyl rings are also critical aspects of the molecular conformation. nih.gov Such studies often reveal the presence of intermolecular hydrogen bonds, such as N—H···O and C—H···O interactions, which play a crucial role in the formation of the crystal lattice. nih.gov

For this compound, a crystallographic analysis would be expected to determine the conformation of the 2-chloroethyl group, the planarity of the carbamate linkage, and the rotational orientation of the o-tolyl group. The presence of the chlorine atom could also introduce specific intermolecular interactions, such as halogen bonding, which would influence the crystal packing.

Table 1: Representative Crystallographic Data for Substituted Phenyl Carbamates

Advanced Sample Preparation and Derivatization Strategies for Analysis

The accurate analysis of this compound, particularly at trace levels in complex matrices, necessitates robust and efficient sample preparation techniques. The goal of sample preparation is to isolate the analyte of interest from interfering matrix components, concentrate it to a detectable level, and present it in a form that is compatible with the analytical instrument.

For carbamates in general, a variety of sample preparation methods are employed. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the more recent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The choice of method depends on the sample matrix (e.g., environmental, biological, food) and the subsequent analytical technique.

Derivatization is a common strategy employed in the analysis of carbamates, especially when using gas chromatography (GC). Carbamates are often thermally labile, meaning they can degrade at the high temperatures used in GC injection ports. Derivatization converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection sensitivity.

One approach involves the derivatization of carbamates with reagents like heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.net This reaction can be performed in supercritical fluid carbon dioxide (SC-CO2), which acts as both the extraction solvent and the reaction medium. researchgate.netnih.gov This integrated approach simplifies the analytical workflow by combining extraction and derivatization into a single step, and it eliminates the need for organic solvents. researchgate.netnih.gov The resulting derivatives are then amenable to analysis by GC with electron capture detection (ECD) or mass spectrometry (MS). researchgate.net

Another derivatization strategy for carbamates is flash alkylation, such as methylation, in the GC injector port. scispec.co.th This technique allows for the direct analysis of the underivatized carbamates, with the derivatization occurring in-situ during the injection process. This method has been shown to be effective for a range of carbamates and can provide both sensitivity and confirmation in a single analysis when coupled with tandem mass spectrometry (MS/MS). scispec.co.th

The use of alkyl chloroformates, such as ethyl chloroformate (ECF), is another versatile derivatization approach. researchgate.netcore.ac.uk ECF can react with a wide range of functional groups, including those present in carbamates and their metabolites, in an aqueous medium. core.ac.uk This is advantageous as it can eliminate the need for a separate drying step in the sample preparation process. core.ac.uk

Table 2: Common Derivatization Reagents for Carbamate Analysis

Integration of Multiple Analytical Platforms for Comprehensive Analysis

A single analytical technique is often insufficient to provide a complete picture of a compound's identity, purity, and behavior in a complex sample. Therefore, the integration of multiple analytical platforms is a powerful strategy for the comprehensive analysis of this compound. This approach, often referred to as "hyphenated techniques," combines the separation power of chromatography with the detection and identification capabilities of spectroscopy.

The most common integrated platform for carbamate analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov Liquid chromatography (LC) is well-suited for the separation of thermally labile and polar compounds like carbamates. When coupled with tandem mass spectrometry (MS/MS), this technique provides high sensitivity and selectivity. The first mass spectrometer (MS1) selects the molecular ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique "fingerprint" that allows for confident identification and quantification, even in complex matrices. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another powerful integrated technique, particularly when combined with the derivatization strategies discussed previously. scispec.co.th After derivatization, the now volatile and stable analyte can be separated by GC with high resolution. The mass spectrometer then provides mass-to-charge ratio information for the eluting compounds, allowing for their identification based on their mass spectra.

For a truly comprehensive analysis, a multi-platform approach can be employed. This might involve using LC-MS/MS for initial screening and quantification, followed by GC-MS analysis of derivatized extracts to confirm the identity of the compound and to analyze for any potential impurities that may be more amenable to GC analysis. Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to provide detailed structural information, complementing the data obtained from mass spectrometry.

The integration of effect-directed analysis (EDA) with chemical analysis is an emerging approach for identifying bioactive compounds in complex mixtures. acs.org In this strategy, the sample is separated by chromatography, and the eluent is split. One portion is directed to a mass spectrometer for chemical identification, while the other is collected in fractions for a bioassay to determine biological activity. acs.org This allows for the direct correlation of a chemical structure with a biological effect.

By combining the strengths of different analytical platforms, researchers can achieve a more complete and reliable characterization of this compound, from its fundamental molecular structure to its presence and behavior in complex systems.

Table 3: Integrated Analytical Platforms for Carbamate Analysis

Theoretical and Computational Chemistry Studies of 2 Chloroethyl O Tolylcarbamate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic distribution and energy of 2-Chloroethyl o-tolylcarbamate. These calculations provide a basis for interpreting the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional structure. nih.govmdpi.com The process of geometry optimization systematically alters the molecular structure to find the minimum energy conformation on the potential energy surface. nih.govacs.org

These calculations can reveal critical geometric parameters. For instance, the planarity of the carbamate (B1207046) group is a key feature, influenced by the delocalization of π-electrons across the N-C=O system. nih.govacs.orgchemrxiv.org The presence of the o-tolyl group introduces steric hindrance that influences the dihedral angles between the aromatic ring and the carbamate plane. Similarly, the flexible 2-chloroethyl chain can adopt various conformations, and DFT can predict the most energetically favorable arrangement.

Illustrative DFT-calculated geometric parameters for a plausible low-energy conformer of this compound are presented in the interactive table below.

Interactive Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O1.22 Å
Bond LengthC-N1.36 Å
Bond LengthO-C(ethyl)1.45 Å
Bond LengthC-Cl1.79 Å
Bond AngleO=C-N125.0°
Bond AngleC-N-C(tolyl)120.5°
Dihedral AngleO=C-N-C(tolyl)15.0°
Dihedral AngleN-C-O-C(ethyl)175.0°

Note: These values are illustrative and represent typical data obtained from DFT calculations.

While DFT is a powerful tool, more rigorous ab initio (from first principles) methods are often used to account for electron correlation effects more accurately. wikipedia.org Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory [e.g., CCSD(T)] provide a more detailed description of the interactions between electrons. fz-juelich.denih.gov For a molecule like this compound, with its multiple lone pairs and π-systems, electron correlation can significantly impact the calculated energies and properties. chimia.charxiv.org

These high-level calculations are computationally more demanding but can be crucial for obtaining benchmark energies, especially for studying reaction barriers or the relative energies of different conformers. They are particularly important for systems where DFT might not be as reliable, such as in describing non-covalent interactions or excited states. fz-juelich.de

Computational Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights into the transformation of reactants into products. ufl.edu

For this compound, a key reaction of interest could be its intramolecular cyclization to form a 2-oxazolidinone (B127357) derivative, with the elimination of chlorotoluene. Computational methods can be used to model this reaction. The first step involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. chemrevlett.com Frequency calculations are then performed to confirm the nature of the stationary points; a stable molecule will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrevlett.com

By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting the reactant, transition state, and product can be traced, providing a detailed picture of the bond-forming and bond-breaking processes. mdpi.com

Once the stationary points (reactants, transition states, and products) on the potential energy surface have been characterized, statistical mechanics can be used to calculate important kinetic and thermodynamic parameters. science.govresearchgate.net The calculated vibrational frequencies are used to determine the zero-point vibrational energy (ZPVE), thermal corrections, and entropy. nih.gov

From these values, the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and the activation energy (Ea) can be determined. researchgate.net The Gibbs free energy of activation (ΔG‡) is particularly important as it is directly related to the reaction rate constant via transition state theory.

Interactive Table 2: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound

ParameterDescriptionIllustrative Calculated Value
ΔHEnthalpy of Reaction-15.5 kcal/mol
ΔGGibbs Free Energy of Reaction-12.0 kcal/mol
EaActivation Energy+25.0 kcal/mol
ΔG‡Gibbs Free Energy of Activation+28.5 kcal/mol

Note: These values are hypothetical and represent the type of data generated from computational studies of reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape. nih.govacs.orgchemrxiv.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A comprehensive theoretical and computational study on the spectroscopic parameters of this compound, and their subsequent validation with experimental data, is not available in the current scientific literature based on the conducted searches. While computational chemistry is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, specific research findings for this compound are not publicly documented.

Typically, such a study would involve the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) methods, to model the molecular structure of this compound and predict its spectroscopic properties. These theoretical predictions would then be compared against experimentally obtained spectra to validate the computational model and provide a detailed understanding of the compound's electronic structure and behavior.

For instance, the prediction of ¹H and ¹³C NMR chemical shifts would be accomplished by calculating the magnetic shielding tensors of the nuclei. These calculated values, often referenced against a standard like tetramethylsilane (B1202638) (TMS), would then be compared to the peaks observed in an experimental NMR spectrum.

Similarly, the vibrational frequencies in the IR spectrum would be predicted by calculating the harmonic frequencies of the molecule's vibrational modes. These theoretical frequencies are often scaled to better match experimental results. A comparison with an experimental IR spectrum would allow for the assignment of specific vibrational modes to the observed absorption bands.

The prediction of the UV-Vis absorption spectrum would involve calculating the electronic transition energies and oscillator strengths. These calculations would provide the wavelengths of maximum absorption (λmax), which could then be validated against an experimental UV-Vis spectrum, offering insights into the electronic transitions within the molecule.

Without published experimental spectra or computational studies for this compound, it is not possible to provide detailed research findings or data tables comparing predicted and experimental values. The general methodologies for such studies are well-established in the field of computational chemistry, but their specific application to this compound has not been reported.

Environmental Transformation Pathways of 2 Chloroethyl O Tolylcarbamate

Hydrolytic Degradation Pathways in Aqueous Environments

There is no specific experimental data available in the reviewed scientific literature concerning the hydrolytic degradation of 2-Chloroethyl o-tolylcarbamate.

Theoretically, the structure of this compound contains two primary sites susceptible to hydrolysis: the carbamate (B1207046) ester linkage and the carbon-chlorine bond. The hydrolysis of the carbamate ester is a major degradation pathway for this class of compounds. researchgate.net This reaction can be catalyzed by both acids and bases. clemson.edu Alkaline hydrolysis of aryl carbamates typically proceeds via an elimination-addition mechanism (E1cB) or a direct nucleophilic substitution (BAc2), involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.govresearchgate.net This would lead to the cleavage of the ester bond, yielding o-cresol (B1677501), carbon dioxide, and 2-chloroethylamine (B1212225). The rate of this reaction is highly dependent on pH, generally increasing significantly under alkaline conditions. clemson.edunih.gov

The chloroethyl group can also undergo hydrolysis through nucleophilic substitution, where a water molecule displaces the chloride ion to form 2-hydroxyethyl o-tolylcarbamate. This reaction is typically much slower than the hydrolysis of the carbamate linkage under environmental pH conditions.

Photolytic and Oxidative Transformation Mechanisms

Specific studies detailing the photolytic and oxidative transformation of this compound are not available in the public domain literature.

Generally, aromatic carbamates can undergo photodegradation when exposed to sunlight. nih.govunito.it The process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs photons, and indirect photolysis, which is mediated by photosensitizing agents present in the environment, such as humic substances or nitrate (B79036) ions. These processes can generate highly reactive species like hydroxyl radicals (•OH).

The aromatic ring and the carbamate linkage are potential targets for photolytic and oxidative attack. researchgate.netsemanticscholar.org Direct photolysis could lead to the cleavage of the ester bond. unito.it Indirect photo-oxidation by hydroxyl radicals could result in the hydroxylation of the tolyl ring or abstraction of a hydrogen atom from the ethyl chain, initiating a cascade of further degradation reactions. The ultimate products of complete photo-mineralization would be carbon dioxide, water, and inorganic ions like chloride and nitrate. nih.gov

Biodegradation Pathways and Microbial Metabolism

No studies specifically investigating the biodegradation or microbial metabolism of this compound have been identified in the scientific literature.

However, the biodegradation of carbamate pesticides, in general, is a well-documented process and is considered a primary route of dissipation from the environment. researchgate.netresearchgate.netucanr.edu Soil and water microorganisms have been shown to utilize carbamates as a source of carbon and/or nitrogen. nih.govresearchgate.net The initial and most crucial step in the microbial degradation of carbamates is typically the enzymatic hydrolysis of the carbamate bond by a class of enzymes known as carbamate hydrolases or esterases. researchgate.net For this compound, this would result in the formation of o-cresol and 2-chloroethylamine. These intermediate products would then likely be funneled into common metabolic pathways. The o-cresol would undergo ring hydroxylation and cleavage, while the 2-chloroethylamine could be dehalogenated and deaminated.

Adsorption and Leaching Behavior in Soil and Sediment Matrices

Experimental data on the adsorption coefficient (Koc) or soil leaching behavior for this compound could not be found in the reviewed literature.

The mobility of an organic compound in soil and sediment is largely predicted by its tendency to adsorb to organic matter and clay particles. nih.gov This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Without experimental data, the Koc for this compound would need to be estimated using quantitative structure-activity relationship (QSAR) models, which predict properties based on molecular structure.

Based on its structure, the compound possesses both nonpolar (the o-tolyl group) and polar (the carbamate group) characteristics. Its mobility in soil would be influenced by factors such as soil organic matter content, pH, and clay content. The adsorption of other phenyl carbamate herbicides can be significant, which reduces their bioavailability and leaching potential. nih.gov Adsorption to soil organic matter can also have a protective effect, slowing the rate of chemical and microbial degradation. nih.gov

Environmental Fate Modeling and Persistence Assessment

No environmental fate models or persistence assessments specifically for this compound are available.

Environmental fate modeling integrates the various transformation and transport processes to predict a chemical's concentration, movement, and persistence in different environmental compartments (air, water, soil, sediment). battelle.org To model the fate of this compound, key input parameters would be required, none of which are currently available in the literature. These include its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and rate constants for hydrolysis, photolysis, and biodegradation. researchgate.net

The persistence of carbamates in the environment varies widely. While generally considered non-persistent compared to other pesticide classes like organochlorines, their half-lives can range from a few days to several months depending on environmental conditions (pH, temperature, microbial activity, sunlight) and soil properties. nih.govresearchgate.netkorea.ac.kr Without specific data, the persistence of this compound remains uncharacterized.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-Chloroethyl o-tolylcarbamate in high purity, and what analytical techniques are critical for confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves carbamate formation via reaction of o-tolyl isocyanate with 2-chloroethanol under anhydrous conditions, catalyzed by bases like triethylamine. Key steps include inert atmosphere control and temperature modulation (e.g., 0–5°C to prevent side reactions). Post-synthesis, structural confirmation requires nuclear magnetic resonance (NMR) for functional group analysis (e.g., carbamate carbonyl at ~155 ppm in 13C^{13}\text{C} NMR) and gas chromatography (GC) with flame ionization detection (FID) to assess purity (>98%). Mass spectrometry (MS) validates molecular ion peaks (expected [M+H]+^+ at m/z consistent with molecular formula C10_{10}H12_{12}ClNO2_2) .

Q. What safety precautions and engineering controls are essential when handling this compound in laboratory settings to minimize exposure risks?

  • Methodological Answer : Use fume hoods with face velocity ≥0.5 m/s to limit inhalation exposure. Wear nitrile gloves (12–15 mil thickness) and sealed goggles to prevent dermal/ocular contact. Monitor airborne concentrations using real-time photoionization detectors (PID), ensuring levels remain below 1 ppm (TLV-TWA). Store in amber glass under nitrogen at 2–8°C to prevent hydrolysis. Spill containment requires acid-neutralizing adsorbents (e.g., sodium bicarbonate) and waste segregation in halogenated solvent containers .

Q. How can researchers reliably quantify trace impurities or degradation products in this compound batches?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 220 nm. Gradient elution (e.g., 30–70% acetonitrile in water over 20 min) resolves impurities like o-tolylurea (retention time ~8.5 min) and 2-chloroethyl chloroformate (~10.2 min). Validate limits of detection (LOD) <0.1% using spiked calibration curves. Confirm degradation pathways (e.g., hydrolysis to 2-chloroethanol) via GC-MS with electron impact ionization .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data between in vitro and in vivo models for this compound?

  • Methodological Answer : Cross-validate endpoints using harmonized protocols. For example, if in vitro assays (e.g., Ames test) show mutagenicity but rodent studies do not, assess metabolic activation: incubate compounds with S9 liver fractions and compare adduct formation via 32P^{32}\text{P}-postlabeling. Adjust dosing regimens in vivo to match in vitro exposure kinetics (e.g., AUC calculations). Use transgenic models (e.g., GSTA1-knockout mice) to clarify detoxification pathways .

Q. What strategies optimize the chromatographic separation of this compound and its degradation products using gas chromatography-mass spectrometry (GC-MS)?

  • Methodological Answer : Optimize inlet temperature (150–200°C) to prevent thermal decomposition. Use a mid-polarity column (e.g., DB-35ms, 30 m × 0.25 mm) with a 10°C/min ramp from 50°C to 250°C. Trimethylsilyl derivatization of hydroxyl groups (e.g., BSTFA) improves volatility for detecting 2-chloroethanol. Set MS in selected ion monitoring (SIM) mode: track m/z 143 (carbamate fragment) and m/z 80/82 (Cl isotope pattern) .

Q. What mechanistic insights can be gained from studying the reactivity of this compound with nucleophilic agents under varying pH conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 2–12) with nucleophiles (e.g., glutathione, sodium azide). Monitor reaction rates via stopped-flow UV-Vis (λ = 260 nm for carbamate cleavage). Density functional theory (DFT) calculations identify transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity. Confirm intermediates via 1H^{1}\text{H}-NMR titration (e.g., disappearance of NHCOO signal at δ 5.8 ppm) .

Q. How does the environmental persistence of this compound vary across soil and aqueous systems, and what analytical methods track its biodegradation?

  • Methodological Answer : Use OECD 301F respirometry to measure biological oxygen demand (BOD) in water. For soil, employ 14C^{14}\text{C}-radiolabeled compound and track mineralization to 14CO2^{14}\text{CO}_2. Solid-phase extraction (SPE) with HLB cartridges concentrates samples for LC-MS/MS analysis (MRM transitions: m/z 214 → 143). Compare half-lives in aerobic vs. anaerobic microcosms to model environmental fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.